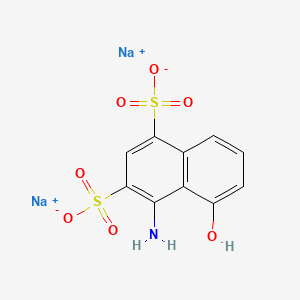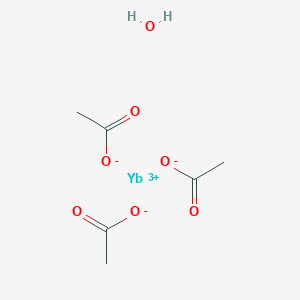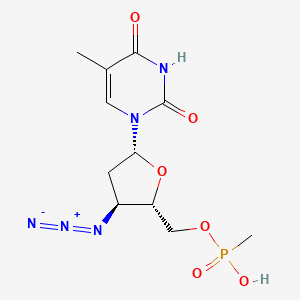![molecular formula C32H45N5O7S2 B12800430 Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- CAS No. 63870-36-0](/img/structure/B12800430.png)
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(decyloxy)aniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl to form the azo compound. This reaction typically occurs in an alkaline medium to facilitate the coupling process.
Acetylation: The final step involves the acetylation of the azo compound to form the desired acetamide derivative. This is achieved by reacting the azo compound with acetic anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the ethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye for various applications, including textile dyeing and as a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components and structures.
Medicine
While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the manufacturing of colored plastics, inks, and coatings due to its stability and vibrant color.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, enhancing their visibility under a microscope.
相似化合物的比较
Similar Compounds
Acetamide, N-[4-[(4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications but different substituents.
Acetamide, N-[4-[(4-methylphenyl)azo]phenyl]-: Similar structure but with a methyl group instead of a decyloxy group.
Uniqueness
The unique feature of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is its combination of substituents, which imparts specific chemical properties such as solubility, stability, and color intensity. This makes it particularly useful in applications requiring high-performance dyes.
属性
CAS 编号 |
63870-36-0 |
|---|---|
分子式 |
C32H45N5O7S2 |
分子量 |
675.9 g/mol |
IUPAC 名称 |
N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38) |
InChI 键 |
NHGVHUVNLBETNN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


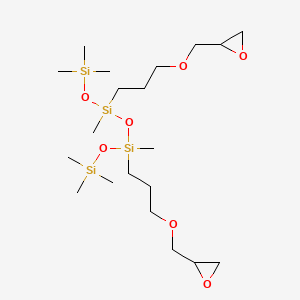

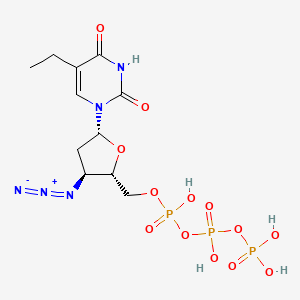
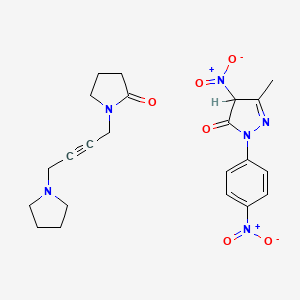
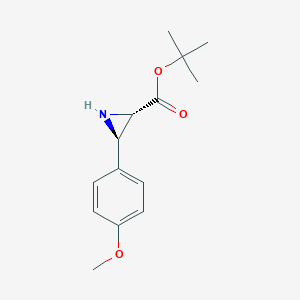
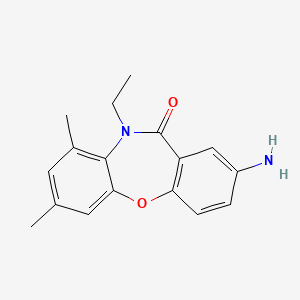
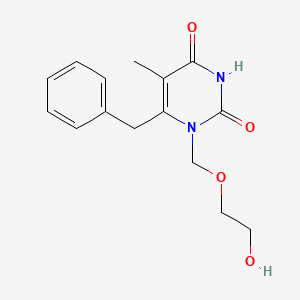
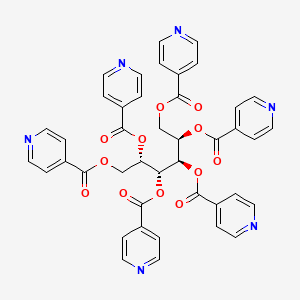
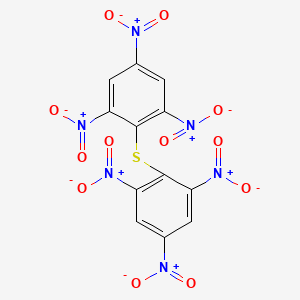
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
